

# (2E)-3-(3-Chloro-4-fluorophenyl)acrylic acid structure

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 3-Chloro-4-fluorocinnamic acid

Cat. No.: B3042347

[Get Quote](#)

An In-depth Technical Guide to (2E)-3-(3-Chloro-4-fluorophenyl)acrylic Acid: Synthesis, Characterization, and Applications

## Executive Summary

(2E)-3-(3-Chloro-4-fluorophenyl)acrylic acid is a halogenated derivative of cinnamic acid, a class of compounds recognized for its significant biological activities and applications as a precursor in organic synthesis.<sup>[1][2]</sup> The presence of chlorine and fluorine substituents on the phenyl ring can modulate the molecule's physicochemical properties and biological efficacy, making it a compound of interest for researchers in medicinal chemistry and materials science. <sup>[1]</sup> This guide provides a comprehensive overview of the molecule, detailing a robust synthesis protocol via the Knoevenagel-Doebner condensation, thorough analytical characterization methodologies, and a discussion of its potential applications based on the structure-activity relationships of related compounds.

## Molecular Structure and Physicochemical Properties

(2E)-3-(3-Chloro-4-fluorophenyl)acrylic acid belongs to the family of  $\alpha,\beta$ -unsaturated carboxylic acids. The "(2E)" designation specifies the trans configuration of the substituents across the carbon-carbon double bond, which is the more stable isomer. The core structure consists of a phenyl ring substituted with a chlorine atom at position 3 and a fluorine atom at position 4, attached to an acrylic acid moiety.

The IUPAC name for this compound is (2E)-3-(3-chloro-4-fluorophenyl)prop-2-enoic acid.[\[3\]](#)

## Structural Diagram

Caption: 2D structure of (2E)-3-(3-Chloro-4-fluorophenyl)acrylic acid.

## Physicochemical Data Summary

The following table summarizes key computed and expected properties for the target molecule.

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>6</sub> ClFO <sub>2</sub>	-
Molecular Weight	200.59 g/mol	<a href="#">[4]</a>
Appearance	White to off-white crystalline solid	Expected
Melting Point	28-30 °C (for 3-Chloro-4-fluorobenzaldehyde)	<a href="#">[5]</a>
Solubility	Sparingly soluble in water, soluble in polar organic solvents	<a href="#">[6]</a>
CAS Number	Not directly available; similar compounds exist (e.g., 174603-37-3 for the 2-chloro-4-fluoro isomer)	<a href="#">[4]</a> <a href="#">[7]</a>

Note: The melting point of the starting material is provided for reference, as the exact value for the final product is not readily available in the searched literature.

## Synthesis Protocol: Knoevenagel-Doebner Condensation

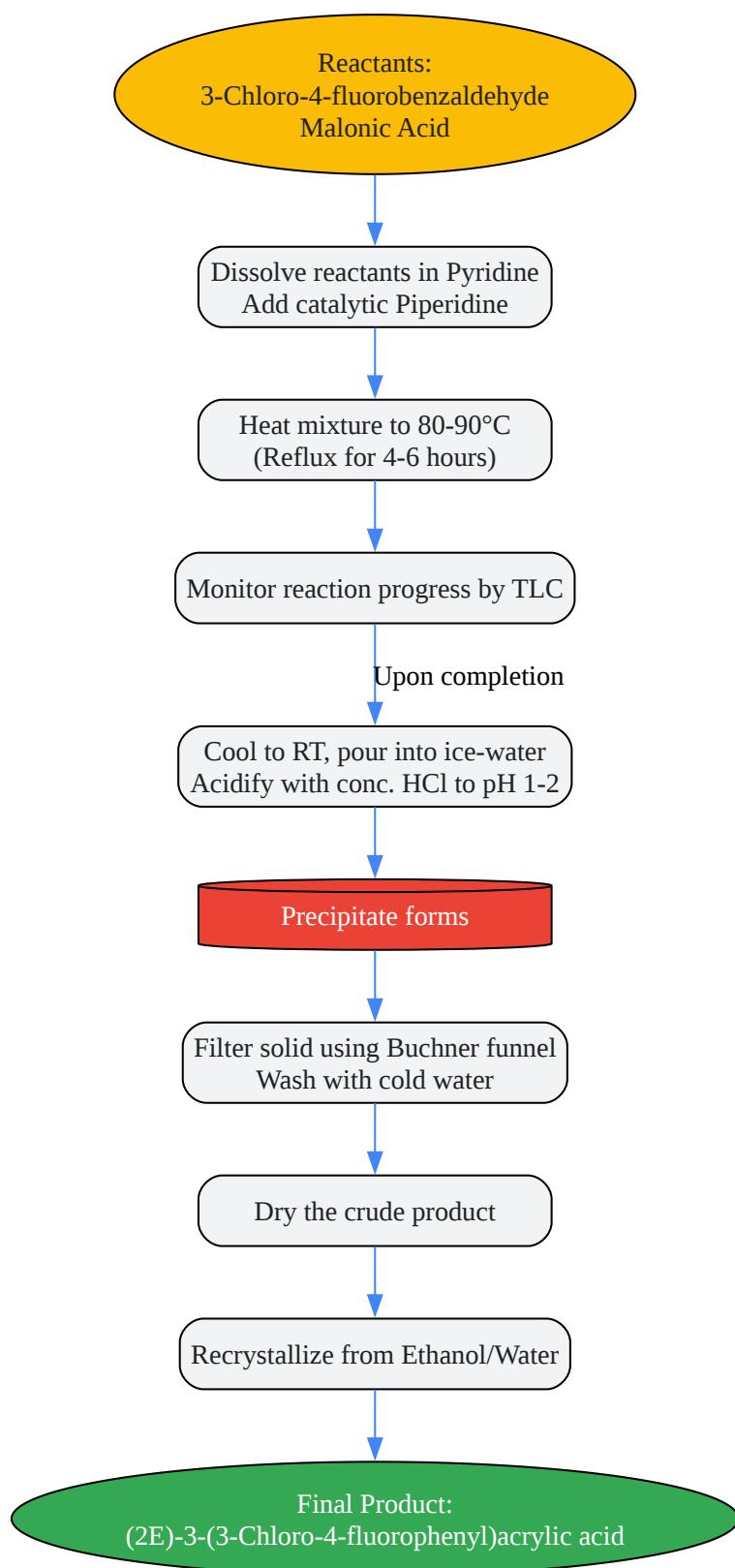
The most efficient and widely adopted method for synthesizing cinnamic acid and its derivatives is the Knoevenagel condensation.[\[8\]](#)[\[9\]](#)[\[10\]](#) The Doebner modification of this reaction, which utilizes malonic acid in the presence of a basic catalyst like pyridine and

piperidine, is particularly effective as it facilitates condensation followed by in-situ decarboxylation to yield the desired  $\alpha,\beta$ -unsaturated acid.[11][12][13]

## Causality of Experimental Choices

- Reactants: 3-Chloro-4-fluorobenzaldehyde is the electrophilic carbonyl component.[14][15] Malonic acid serves as the active methylene compound, providing the nucleophilic carbanion precursor.[11]
- Catalyst/Solvent System: Pyridine is used as a weakly basic solvent, while a catalytic amount of piperidine acts as a stronger base to deprotonate malonic acid, forming the reactive enolate nucleophile.[9][12] This combination is crucial for driving the reaction to completion while minimizing side reactions like the self-condensation of the aldehyde.[12]
- Reaction Control: The reaction is heated to facilitate both the initial condensation and the subsequent decarboxylation step, which drives the equilibrium towards the final product. The trans or (E)-isomer is the thermodynamically favored product due to reduced steric hindrance.

## Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of the target compound.

## Step-by-Step Experimental Protocol

- **Setup:** To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloro-4-fluorobenzaldehyde (10.0 mmol, 1.59 g).
- **Reagents:** Add malonic acid (12.0 mmol, 1.25 g) to the flask.
- **Solvent and Catalyst:** Add pyridine (20 mL) as the solvent, followed by piperidine (0.5 mL) as the catalyst.<sup>[9]</sup>
- **Reaction:** Heat the reaction mixture to 80-90°C and allow it to reflux with continuous stirring for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the dark solution into a beaker containing approximately 100 g of crushed ice and 20 mL of water.
- **Precipitation:** Acidify the aqueous mixture by slowly adding concentrated hydrochloric acid (HCl) until the pH is between 1 and 2. A solid precipitate should form.
- **Isolation:** Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid cake thoroughly with cold deionized water to remove any residual pyridine hydrochloride.
- **Purification:** Dry the crude product in a vacuum oven. For further purification, recrystallize the solid from an ethanol/water mixture to obtain the final product as a crystalline solid.

## Analytical Characterization

To confirm the identity and purity of the synthesized (2E)-3-(3-Chloro-4-fluorophenyl)acrylic acid, a combination of spectroscopic techniques is essential. The following data are predicted based on the known effects of the constituent functional groups and analysis of similar structures.<sup>[16][17]</sup>

## <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules.

<sup>1</sup> H NMR (Predicted, CDCl <sub>3</sub> , 400 MHz)				
	δ (ppm)	Multiplicity	Coupling (J, Hz)	Assignment
Carboxylic Acid	~12.0	br s	-	-COOH
Aromatic	~7.6-7.8	m	-	Ar-H
Aromatic	~7.1-7.3	t	~8.6	Ar-H
Vinylic (β-H)	~7.7	d	~16.0	Ar-CH=
Vinylic (α-H)	~6.4	d	~16.0	=CH-COOH

- Justification: The large coupling constant (~16.0 Hz) between the vinylic protons is characteristic of a trans (E) configuration.[18] The carboxylic acid proton is typically deshielded and appears as a broad singlet. The aromatic protons will exhibit complex splitting due to <sup>3</sup>JHH, <sup>4</sup>JHH, and JHF couplings.

<sup>13</sup> C NMR (Predicted, CDCl <sub>3</sub> , 100 MHz)		Assignment
	δ (ppm)	
Carbonyl	~171-172	-COOH
Aromatic (C-F)	~160 (d, <sup>1</sup> JCF ≈ 250 Hz)	C-F
Vinylic (β-C)	~142-144	Ar-CH=
Aromatic (C-Cl)	~134-136	C-Cl
Aromatic	~120-132	Ar-C, Ar-CH
Vinylic (α-C)	~118-120	=CH-COOH

- Justification: The carbonyl carbon is highly deshielded. The carbon directly attached to the fluorine atom will appear as a doublet with a large one-bond C-F coupling constant.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[19][20]

Vibrational Mode	Expected Wavenumber (cm <sup>-1</sup> )	Intensity
O-H stretch (Carboxylic Acid)	2500-3300	Broad
C=O stretch (Carboxylic Acid)	1680-1710	Strong
C=C stretch (Alkene)	1625-1645	Medium
C=C stretch (Aromatic)	1450-1600	Medium-Weak
C-F stretch	1100-1250	Strong
C-Cl stretch	700-850	Strong

- Justification: The spectrum will be dominated by a very broad O-H stretch and a strong carbonyl (C=O) absorption, characteristic of a carboxylic acid dimer formed via hydrogen bonding. The presence of the C=C double bond and the C-F and C-Cl bonds will also give rise to characteristic strong absorptions.[17]

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Technique	Expected m/z	Interpretation
ESI-MS (-)	200/202	[M-H] <sup>-</sup> ion
HRMS	199.9989	Calculated for C <sub>9</sub> H <sub>5</sub> ClFO <sub>2</sub> <sup>-</sup>

- Justification: The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of one chlorine atom (<sup>35</sup>Cl and <sup>37</sup>Cl in an approximate 3:1 ratio), resulting in two peaks separated by 2 m/z units (M and M+2). High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition with high accuracy.

## Potential Applications and Biological Significance

While specific studies on (2E)-3-(3-Chloro-4-fluorophenyl)acrylic acid are not abundant, the broader class of cinnamic acid derivatives is a subject of intense research due to its wide range of pharmacological activities.[1][2][21]

- **Antimicrobial and Antifungal Agents:** Cinnamic acid derivatives have shown efficacy against various bacteria and fungi. The halogen substituents can enhance lipophilicity, potentially improving cell membrane penetration and antimicrobial activity.[1]
- **Anticancer Therapeutics:** Many natural and synthetic cinnamic acid analogues exhibit anticancer properties.[1] They can act as precursors for synthesizing more complex molecules with therapeutic potential.
- **Neuroprotective Agents:** Some cinnamides have been investigated for their neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases or ischemic events.[8]
- **Industrial Intermediates:** These compounds are valuable building blocks in organic synthesis for producing pharmaceuticals, fragrances, and polymers.[9][22][23]

The specific combination of 3-chloro and 4-fluoro substitution provides a unique electronic and steric profile that could be exploited in the rational design of targeted therapeutic agents or functional materials.

## Safety and Handling

- **Hazards:** Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Similar compounds can be toxic if swallowed.[6]
- **Precautions:** Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- **Storage:** Store in a cool, dry place away from incompatible materials.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. 2-(2-(4-(3-Chloro-4-fluorophenyl)acrylamido)-3-fluorophenyl)benzo[d]oxazol-5-yl)acetic acid | C24H15ClF2N2O4 | CID 44402474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. 3-Chloro-4-fluorobenzaldehyde | 34328-61-5 [chemicalbook.com]
- 6. (E)-3-(3-Fluorophenyl)acrylic acid - High purity | EN [georganics.sk]
- 7. 174603-37-3|(E)-3-(2-Chloro-4-fluorophenyl)acrylic acid|BLD Pharm [bldpharm.com]
- 8. Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one [scielo.org.za]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. bepls.com [bepls.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 13. Knoevenagel Condensation [organic-chemistry.org]
- 14. 3-Chloro-4-fluorobenzaldehyde | C7H4ClFO | CID 593866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. chemimpex.com [chemimpex.com]
- 16. mdpi.com [mdpi.com]
- 17. 2-Acetylphenyl (2E)-3-(4-fluorophenyl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rsc.org [rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. rjpbcs.com [rjpbcs.com]
- 21. thepharmajournal.com [thepharmajournal.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [(2E)-3-(3-Chloro-4-fluorophenyl)acrylic acid structure]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b3042347#2e-3-3-chloro-4-fluorophenyl-acrylic-acid-structure>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)